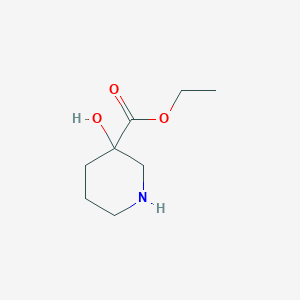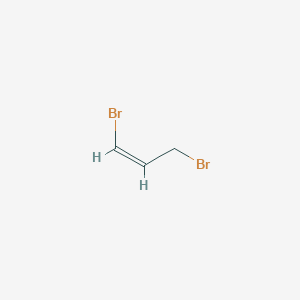
N-Acetyl-4-fluoro-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-4-fluoro-L-tryptophan is a fluorinated derivative of the amino acid tryptophanFluorinated compounds are known for their increased stability, bioavailability, and unique reactivity, which makes this compound an interesting subject for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-4-fluoro-L-tryptophan typically involves the fluorination of L-tryptophan followed by acetylation. One common method includes the use of fluorinase enzymes to introduce the fluorine atom selectively. The reaction conditions often require mild temperatures and specific pH levels to ensure the stability of the fluorinated intermediate .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis, leveraging the efficiency of fluorinase enzymes. This method is preferred due to its selectivity and environmentally friendly nature. Additionally, chemical synthesis routes using fluorinating agents and acetylating reagents are also employed, depending on the desired scale and purity .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-4-fluoro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various fluorinated derivatives .
Scientific Research Applications
N-Acetyl-4-fluoro-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme interactions.
Medicine: Research focuses on its potential as a radioprotective agent and its neuroprotective effects in conditions like Alzheimer’s disease
Industry: It is utilized in the development of pharmaceuticals and diagnostic probes.
Mechanism of Action
The mechanism of action of N-Acetyl-4-fluoro-L-tryptophan involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-Acetyl-L-tryptophan: A non-fluorinated analog with similar protective effects but lower stability.
4-Fluoro-L-tryptophan: Lacks the acetyl group, making it less effective in certain applications.
N-Acetyl-5-fluoro-L-tryptophan: Another fluorinated derivative with different reactivity and applications
Uniqueness: N-Acetyl-4-fluoro-L-tryptophan stands out due to its unique combination of fluorine and acetyl groups, which confer enhanced stability, bioavailability, and specific reactivity. These properties make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H13FN2O3 |
|---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
2-acetamido-3-(4-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13FN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
FPURNYRSDCMXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide](/img/structure/B13514979.png)


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride](/img/structure/B13515005.png)






![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
